![molecular formula C13H9N3O3 B11107765 5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid](/img/structure/B11107765.png)
5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound with a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-3-phenylpropanenitrile with hydrazine hydrate, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(4-Alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyridazine-5-carboxylic acid: Similar structure but with different substituents, leading to variations in biological activity.
Potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-olate: Another derivative with distinct properties and applications.
Uniqueness
5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H9N3O3 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
5-cyano-4-methyl-6-oxo-1-phenylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H9N3O3/c1-8-10(7-14)12(17)16(15-11(8)13(18)19)9-5-3-2-4-6-9/h2-6H,1H3,(H,18,19) |
InChI Key |
QEDSTBBJNQPZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C(=O)O)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.